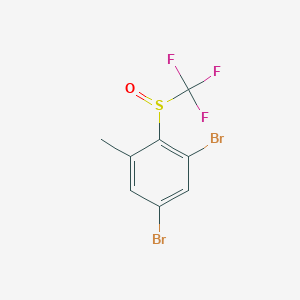
3,4-Dibromo-1,2-epoxybutane
概要
説明
3,4-Dibromo-1,2-epoxybutane: is an organic compound with the molecular formula C4H6Br2O. It is a derivative of epoxybutane, where two bromine atoms are substituted at the 3rd and 4th positions of the butane chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dibromo-1,2-epoxybutane can be synthesized by the reaction of 3,4-epoxy-1-butene with bromine in the presence of a catalytic amount of a quaternary ammonium salt. The reaction typically occurs under mild conditions, ensuring high yields and selectivity .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of bromine to a solution of 3,4-epoxy-1-butene in an appropriate solvent, with the reaction being catalyzed by a quaternary ammonium salt .
化学反応の分析
Types of Reactions: 3,4-Dibromo-1,2-epoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: These reactions often use acidic or basic conditions to facilitate the opening of the epoxide ring.
Major Products:
Substitution Reactions: Products include substituted butanes where bromine atoms are replaced by other functional groups.
Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized compounds.
科学的研究の応用
Chemistry: 3,4-Dibromo-1,2-epoxybutane is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In biological research, it is used to study the effects of epoxide compounds on biological systems.
作用機序
The mechanism of action of 3,4-Dibromo-1,2-epoxybutane involves its reactivity as an epoxide and a brominated compound. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. The bromine atoms can also participate in substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the presence of the bromine atoms, which can stabilize or destabilize intermediates in chemical reactions .
類似化合物との比較
1,2-Dibromoethane: Used in organic synthesis and as a fumigant.
3,4-Dichloro-1,2-epoxybutane: Similar in structure but with chlorine atoms instead of bromine.
1,2-Epoxybutane: Lacks the bromine atoms and is less reactive
Uniqueness: 3,4-Dibromo-1,2-epoxybutane is unique due to the presence of both the epoxide ring and the bromine atoms, which confer distinct reactivity patterns. This makes it a valuable compound in synthetic chemistry for the preparation of a wide range of derivatives .
特性
IUPAC Name |
2-(1,2-dibromoethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c5-1-3(6)4-2-7-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVKDSDYRMOCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450511 | |
| Record name | 3,4-dibromo-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22480-49-5 | |
| Record name | 3,4-dibromo-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-GLUCOSE, [2-3H(N)]-](/img/structure/B3368983.png)



![2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione](/img/structure/B3369015.png)









